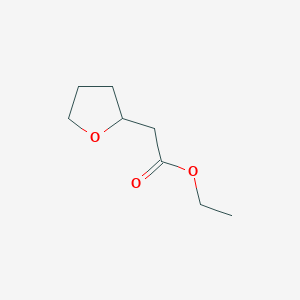

Ethyl 2-(tetrahydrofuran-2-yl)acetate

Übersicht

Beschreibung

Synthesis Analysis

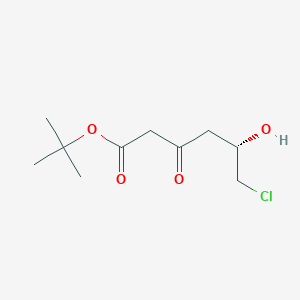

The synthesis of Ethyl 2-(tetrahydrofuran-2-yl)acetate and related compounds often involves regioselective and highly selective methods. For example, highly regioselective synthesis has been utilized for producing structurally related compounds, employing chiral ruthenium catalysts for asymmetric hydrogenation, demonstrating the intricacies of achieving desired stereochemistry (Karamé et al., 2011). Additionally, synthesis strategies involving 'cyclization/hydrogenation/enzymatic kinetic resolution' have been developed for (tetrahydrofuran-2-yl)acetates, highlighting the versatility of synthetic approaches in obtaining these compounds with excellent enantioselectivities (Bellur et al., 2006).

Molecular Structure Analysis

The molecular structure of Ethyl 2-(tetrahydrofuran-2-yl)acetate-related compounds has been elucidated through X-ray crystallography and other spectroscopic methods, revealing detailed geometric and electronic features. For instance, the crystal structure of a related compound, rac-(Z)-Ethyl 2-bromo-2-[(3R,5R)-3-bromo-5-methyltetrahydrofuran-2-ylidene]acetate, showcases the Z form of the double bond and the anti configuration of substituents, providing insights into the spatial arrangement of atoms within these molecules (Loiseau et al., 2006).

Wissenschaftliche Forschungsanwendungen

Process Intensification Techniques for Ethyl Acetate Production

- Ethyl acetate, a related ester, is extensively used as a solvent across various industries. Innovative process intensification techniques, such as Reactive Distillation and Microwave Reactive Distillation, have been explored to enhance the efficiency and economy of ethyl acetate production. These methods offer several advantages over traditional processes, including energy savings and reduced capital investment, which could be relevant to the production or use of Ethyl 2-(tetrahydrofuran-2-yl)acetate in similar contexts (Patil & Gnanasundaram, 2020).

Application in Liquid Organic Hydrogen Carriers (LOHC)

- The ethanol-ethyl acetate system has been proposed as a promising Liquid Organic Hydrogen Carrier (LOHC) cycle, where bioethanol can be converted to ethyl acetate, producing hydrogen as a by-product. This process demonstrates the potential of ethyl acetate and related compounds in renewable energy applications, hinting at the utility of Ethyl 2-(tetrahydrofuran-2-yl)acetate in similar green and sustainable chemical processes (Santacesaria et al., 2023).

Biodegradation and Environmental Impact

- Studies on the biodegradation and environmental fate of ethyl tertiary-butyl ether (ETBE), a compound related to ethyl acetates, indicate that such chemicals can be degraded aerobically by microorganisms in soil and groundwater. This research could inform environmental safety assessments for Ethyl 2-(tetrahydrofuran-2-yl)acetate, particularly regarding its biodegradability and potential impacts on the ecosystem (Thornton et al., 2020).

Toxicological Assessments and Safety

- The scaling-up of ionic liquid-based technologies, including those involving ethyl-methylimidazolium acetate, highlights the need for comprehensive toxicological assessments before industrial application. This underscores the importance of evaluating the toxicity and environmental impact of Ethyl 2-(tetrahydrofuran-2-yl)acetate as its use expands (Ostadjoo et al., 2018).

Sustainable Chemical Production

- Research into solvent selection for the biphasic production of chemicals from sugars demonstrates the critical role of solvent properties in optimizing production processes for sustainability and efficiency. Ethyl acetate has been highlighted as a green solvent option, suggesting that Ethyl 2-(tetrahydrofuran-2-yl)acetate might also find application in sustainable chemical synthesis processes (Esteban et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-(oxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-10-8(9)6-7-4-3-5-11-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSYYBGUDOYAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338832 | |

| Record name | Ethyl Tetrahydrofuran-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(tetrahydrofuran-2-yl)acetate | |

CAS RN |

2434-02-8 | |

| Record name | Ethyl Tetrahydrofuran-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

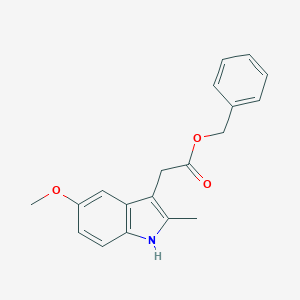

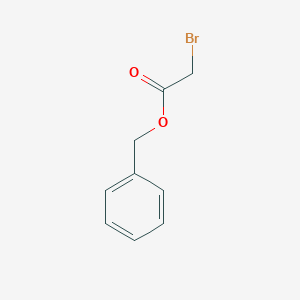

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)

![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)